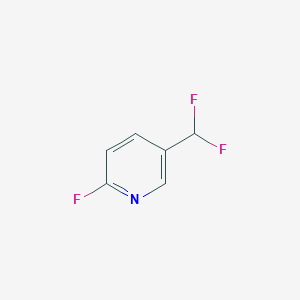

5-(Difluoromethyl)-2-fluoropyridine

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Science

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have become indispensable in modern chemical research and industry. numberanalytics.com The introduction of fluorine into an organic molecule dramatically alters its physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com This is due to several key characteristics of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, which is one of the strongest in organic chemistry. numberanalytics.comwikipedia.orgmdpi.comnih.gov

These unique properties have led to the widespread application of organofluorine compounds in diverse fields such as pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.comwikipedia.org In medicine, the strategic placement of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. nih.gov Fluorinated compounds are also crucial in the development of advanced materials like fluoropolymers, known for their high thermal stability and chemical resistance. numberanalytics.comnumberanalytics.comtaylorandfrancis.com

Importance of Pyridine (B92270) Scaffolds in Synthetic Chemistry

The pyridine ring, a nitrogen-containing heterocyclic compound, is a fundamental building block in synthetic chemistry. researchgate.netrsc.org Its presence is ubiquitous in pharmaceuticals, agrochemicals, and natural products. researchgate.netdovepress.comagropages.com The pyridine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. rsc.orgrsc.org

The nitrogen atom in the pyridine ring influences its electronic properties, making it a versatile platform for various chemical transformations. researchgate.net Pyridine and its derivatives are found in numerous FDA-approved drugs, highlighting their clinical significance. rsc.orgrsc.orgnih.gov The ability to readily modify the pyridine ring allows chemists to fine-tune the properties of molecules for specific applications. dovepress.com

Role of the Difluoromethyl Group (CF2H) in Molecular Design and Chemical Functionality

The difluoromethyl (CF2H) group has emerged as a crucial substituent in molecular design, particularly in the development of pharmaceuticals and agrochemicals. nih.goveurekalert.orgacs.org This group is considered a bioisostere of more common functional groups like hydroxyl (OH), thiol (SH), and amine (NH2) groups, meaning it can mimic their size and shape while offering unique electronic properties. nih.gov

One of the key advantages of the CF2H group is its ability to act as a hydrogen bond donor, which can enhance the binding affinity of a molecule to its biological target. nih.govrsc.org Unlike the more common trifluoromethyl (CF3) group, the CF2H group offers a more moderate adjustment to a compound's lipophilicity, which can be beneficial for optimizing its pharmacokinetic profile. acs.org The metabolic stability of the CF2H group also contributes to its value in drug design. nih.gov

Overview of Research Challenges in the Site-Selective Functionalization of Pyridine Rings

Despite the importance of pyridine derivatives, the selective introduction of functional groups at specific positions on the pyridine ring remains a significant challenge for synthetic chemists. eurekalert.orgresearchgate.net The electronic nature of the pyridine ring makes certain positions (C2 and C4) more reactive than others, while functionalization at the C3 (meta) position is particularly difficult to achieve. researchgate.netnih.gov

Traditional methods for pyridine functionalization often require harsh reaction conditions. acs.org Researchers are actively developing new strategies to achieve site-selective functionalization under milder conditions. eurekalert.orgnih.govacs.org Recent advancements have focused on dearomatization-rearomatization strategies and the use of N-functionalized pyridinium (B92312) salts to control the regioselectivity of reactions. nih.govacs.orgnih.gov These innovative approaches are crucial for the efficient synthesis of complex pyridine-containing molecules for various applications. researchgate.net

Direct Difluoromethylation Strategies

Direct C-H difluoromethylation of pyridines represents an atom-economical and efficient approach to synthesizing difluoromethylated azaarenes. researchgate.net These methods circumvent the need for pre-functionalized starting materials, streamlining the synthetic process.

Regioselective C-H Difluoromethylation of Pyridines

Achieving regioselectivity in the C-H functionalization of pyridines is a significant challenge due to the inherent electronic properties of the pyridine ring. nih.gov However, recent advancements have enabled the selective introduction of the difluoromethyl group at various positions.

A powerful strategy to control the regioselectivity of pyridine functionalization involves a dearomatization-rearomatization sequence. This approach temporarily disrupts the aromaticity of the pyridine ring, altering its electronic properties and directing subsequent reactions to specific positions. nih.govsnnu.edu.cn

A modular approach for the regioselective introduction of a difluoromethyl group at either the meta or para position of pyridines utilizes oxazino-pyridine intermediates. thieme-connect.comresearchgate.net These bench-stable intermediates are readily formed from the reaction of pyridines with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) and methyl pyruvate (B1213749) (MP). snnu.edu.cnthieme-connect.com The resulting oxazino-pyridines possess an electron-rich dienamine character, making them susceptible to attack by electrophilic radicals. snnu.edu.cn This reactivity enables site-selective functionalization, which, upon rearomatization, yields the desired substituted pyridine. snnu.edu.cnthieme-connect.com

The meta-C-H difluoromethylation of pyridines can be achieved through a radical process involving oxazino-pyridine intermediates. researchgate.netnih.gov The success of this approach hinges on the selection of a suitable difluoromethyl radical source. 2,2-difluoro-2-iodo-1-phenylethan-1-one has been identified as an effective reagent due to its enhanced electrophilicity, which is facilitated by a removable electron-withdrawing group. thieme-connect.com The reaction proceeds under mild, catalyst-free conditions, often initiated by blue light irradiation in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). snnu.edu.cn This method has proven effective for a diverse range of pyridine substrates and is even applicable to the late-stage functionalization of complex drug molecules. nih.govthieme-connect.com

The regioselectivity of the difluoromethylation can be switched from the meta to the para position by altering the reaction conditions. researchgate.netresearchgate.net Specifically, the in situ transformation of the oxazino-pyridine intermediate to the corresponding pyridinium salt upon treatment with an acid, such as camphorsulfonic acid (CSA), directs the subsequent functionalization to the para position. thieme-connect.comresearchgate.net This transformation is followed by a Minisci-type radical alkylation using a reagent like bis(difluoroacetyl)peroxide. thieme-connect.com This pH-dependent switch in reactivity provides a versatile platform for accessing para-difluoromethylated pyridines. researchgate.net The Minisci reaction, in a broader sense, involves the addition of alkyl radicals to electron-deficient heteroarenes and has been significantly advanced through the use of photoredox catalysis. nih.govnih.gov

Table 1: Comparison of Meta vs. Para Difluoromethylation Strategies

| Feature | Meta-Difluoromethylation | Para-Difluoromethylation |

| Intermediate | Oxazino-pyridine | Pyridinium salt |

| Reaction Type | Radical addition to dienamine | Minisci-type radical alkylation |

| Key Reagent | 2,2-difluoro-2-iodo-1-phenylethan-1-one | bis(difluoroacetyl)peroxide |

| Activator | Base (e.g., DBU) | Acid (e.g., CSA) |

Direct C-H fluorination offers another avenue to functionalized pyridines. A notable method employs silver(II) fluoride (B91410) (AgF₂) to achieve site-selective fluorination of pyridines and diazines at the position adjacent to the nitrogen atom. nih.govablesci.com This reaction is remarkable for its mild conditions, typically proceeding at ambient temperature within an hour, and its exclusive selectivity. nih.govablesci.com The resulting 2-fluoropyridines are valuable intermediates that can undergo subsequent nucleophilic displacement of the fluoride, providing access to a wide array of 2-substituted pyridines. nih.gov Mechanistic studies suggest that this fluorination pathway is analogous to a classic pyridine amination reaction. nih.gov The electronic properties of the pyridine ring can influence the selectivity of this fluorination, particularly in disubstituted pyridines. acs.org

Table 2: Research Findings on Site-Selective C-H Fluorination

| Pyridine Substrate Type | Selectivity | Key Findings |

| 3-substituted pyridines (halo, alkoxy, cyano, CF₃) | Exclusive at C2 | Electron-withdrawing groups at the 3-position direct fluorination to the 2-position. acs.org |

| 3-substituted pyridines (alkyl, CO₂R, C(O)NR₂) | Mixture of 2- and 6-fluoro isomers | Less electronically biased substituents lead to mixtures of products. acs.org |

| 3,5-disubstituted pyridines | Generally poor (1:1 to 6:1) | Most combinations of substituents result in low regioselectivity. acs.org |

| 3-benzyloxy-5-substituted pyridines | Moderate to high (4.2:1 to 20:1) | The benzyloxy group strongly directs fluorination to the adjacent position (C2). acs.org |

Synthetic Methodologies for 5-(Difluoromethyl)-2-fluoropyridine and Related Pyridine Derivatives

The introduction of fluorine and fluorinated methyl groups into pyridine scaffolds is a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique properties conferred by these substituents, such as altered lipophilicity, metabolic stability, and binding affinities, make the development of efficient and selective synthetic methods a key area of research. This article focuses on the synthetic methodologies for producing this compound and analogous pyridine derivatives, with a detailed examination of nucleophilic difluoromethylation and electrophilic fluorination techniques.

2 Nucleophilic Difluoromethylation Approaches

Nucleophilic difluoromethylation provides a direct route to introduce the difluoromethyl group (–CF2H) onto a target molecule. This can be achieved through the in situ generation of difluorocarbene, which is then trapped by a nucleophile, or by the use of pre-formed nucleophilic difluoromethyl sources.

1 Utilization of Difluorocarbene Precursors

A common strategy for difluoromethylation involves the use of precursors that generate the highly reactive difluorocarbene (:CF2) intermediate. This electrophilic carbene is then trapped by suitable nucleophiles, including nitrogen and other heteroatoms in pyridine derivatives.

A variety of reagents have been developed for the generation of difluorocarbene, each with its own advantages in terms of cost, stability, and reaction conditions.

Sodium Chlorodifluoroacetate (SCDA): This inexpensive and readily available salt undergoes thermal decarboxylation to produce difluorocarbene. acs.orgacs.orgorgsyn.orgnih.gov The reaction is often carried out at elevated temperatures (e.g., 95 °C) and can be effective for the difluoromethylation of heteroaromatic thiols and nitrogen heterocycles. acs.orgacs.org The process is attractive for its simplicity and cost-effectiveness, avoiding the need for transition metal catalysts. acs.org The presumed mechanism involves the thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene, which is then trapped by a nucleophile. orgsyn.org

Ethyl Bromodifluoroacetate (BrCF2COOEt): This reagent serves as a source for the N-difluoromethylation of pyridine-containing compounds in a transition-metal-free process. nih.govrsc.org The reaction proceeds via an initial N-alkylation of the pyridine nitrogen, followed by in situ hydrolysis of the ester and subsequent decarboxylation to yield the N-difluoromethylated product. nih.govrsc.org This method has been applied to synthesize N-difluoromethylated pyridinium salts in moderate to good yields. rsc.org

S-(difluoromethyl)sulfonium salts: These reagents have been developed as electrophilic difluoromethylating agents. acs.orgnih.gov Air- and light-stable versions, such as S-(difluoromethyl)-S-phenyl-S-(2,4,6-trialkoxyphenyl) sulfonium (B1226848) salts, have been successfully synthesized and used for the C-selective difluoromethylation of β-ketoesters and malonates under mild conditions. acs.orgnih.gov Mechanistic studies suggest that the difluoromethylation of alcohols using these salts can proceed through a difluorocarbene pathway. rsc.org

Bromodifluoromethyltrimethylsilane (TMSCF2Br): This reagent has proven to be a versatile and efficient precursor for difluorocarbene, enabling the difluoromethylation of a wide range of carbon acids, including esters and amides, under mild conditions. cas.cnnih.gov It has shown unique reactivity and advantages over other difluorocarbene precursors in certain applications. cas.cn TMSCF2Br has also been utilized in the transition-metal-free N-difluoromethylation of hydrazones. rsc.org

Chlorodifluoromethane (HCF2Cl): While historically used as a difluorocarbene source, its use can be challenging due to its gaseous nature and potential for side-product formation. orgsyn.org

| Precursor | Typical Reaction Conditions | Substrate Scope | Key Features |

| Sodium Chlorodifluoroacetate | 95 °C, K2CO3 | Aromatic/heteroaromatic thiols, N-heterocycles, phenols | Inexpensive, simple, transition-metal-free |

| Ethyl Bromodifluoroacetate | 60 °C, ACN | Pyridine derivatives | Forms N-difluoromethylated products, transition-metal-free |

| S-(difluoromethyl)sulfonium salts | Mild conditions | β-ketoesters, malonates, alcohols | Air- and light-stable, C-selective |

| TMSCF2Br | Mild, basic conditions | Carbon acids (esters, amides), hydrazones | High efficiency, broad scope, unique reactivity |

| Chlorodifluoromethane | Gaseous reagent | General difluoromethylation | Challenges with handling and byproducts |

Dearomatization-Rearomatization Sequences for Meta- and Para-Difluoromethylation

2 Application of Nucleophilic Difluoromethyl Sources

An alternative to the in situ generation of difluorocarbene is the use of stable, pre-formed nucleophilic difluoromethylating reagents. These compounds directly transfer a CF2H group to an electrophilic substrate.

[(DMPU)2Zn(CF2H)2]: This zinc-based reagent, developed by Vicic and co-workers, is a stable, free-flowing solid that can be used for the nickel-catalyzed difluoromethylation of aryl iodides, bromides, and triflates at room temperature. rsc.orgcas.cn A continuous process for the preparation of this reagent on a large scale has been developed, enhancing its accessibility. cambrex.com The reagent is prepared from iododifluoromethane and diethylzinc (B1219324) in the presence of DMPU. rsc.org

[(SIPr)Ag(CF2H)]: This shelf-stable silver-based reagent is a versatile source for nucleophilic difluoromethylation. nih.govresearchgate.net It reacts smoothly with a variety of electrophiles at room temperature to produce difluoromethylated compounds. lookchem.com The N-heterocyclic carbene (NHC) silver complex can also be used to generate other difluoromethylating species in situ, such as by transmetalation to copper or palladium. rsc.orgacs.org For instance, it can concurrently transfer both the NHC ligand and the difluoromethyl group to a palladium center to form air-stable [(SIPr)Pd(CF2H)X] complexes, which are effective in subsequent C-H borylation and difluoromethylation reactions. acs.org

| Reagent | Preparation | Reactivity | Applications |

| (DMPU)2Zn(CF2H)2 | From ICHF2 and Et2Zn with DMPU | Nucleophilic difluoromethyl source | Ni-catalyzed difluoromethylation of aryl halides/triflates |

| [(SIPr)Ag(CF2H)] | From [(SIPr)AgCl] | Shelf-stable nucleophilic CF2H source | Difluoromethylation of various electrophiles, transmetalation to other metals |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(difluoromethyl)-2-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N/c7-5-2-1-4(3-10-5)6(8)9/h1-3,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICLIDJPQBPTGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Transformational Pathways

Functional Group Interconversions Involving the Difluoromethyl Moiety

A notable transformation involving the pyridine (B92270) nucleus is the conversion to pyridones. A direct route to N-difluoromethyl-2-pyridones from readily available pyridines has been developed. nih.gov This process proceeds under mild reaction conditions and is compatible with a broad array of functional groups. nih.gov

The key to this transformation is the in situ generation of N-difluoromethylpyridinium salts, which act as crucial intermediates. nih.gov Subsequent hydrolysis of these intermediates leads to the formation of the corresponding N-difluoromethyl-2-pyridone. This method provides a direct pathway to introduce the difluoromethyl group onto the nitrogen atom of a pyridone ring system, a structure of interest in medicinal chemistry. nih.gov

Table 1: Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. nih.gov

| Starting Pyridine | Product | Key Intermediate |

| Substituted Pyridine | N-Difluoromethyl-2-pyridone | N-Difluoromethylpyridinium salt |

This interactive table summarizes the transformation of pyridines into N-difluoromethyl-2-pyridones.

The synthesis of fluorinated tetrahydropyridine (B1245486) derivatives often starts from appropriately substituted pyridines. While direct transformation of 5-(difluoromethyl)-2-fluoropyridine into these derivatives is not extensively documented in the provided results, related syntheses highlight potential pathways. For instance, the synthesis of fluorinated tetrahydrouridine (B1681287) derivatives has been achieved, demonstrating the construction of complex fluorinated heterocyclic systems. nih.gov These syntheses often involve multi-step sequences, including reduction of the pyridine ring. Similarly, derivatives of 5-fluoro-8-hydroxy-2-(dipropylamino)tetralin have been synthesized, showcasing methods to create complex polycyclic structures containing fluorinated rings. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Pyridines

The fluorine atom at the C-2 position of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The electronegativity of the ring nitrogen and the additional activation provided by the electron-withdrawing difluoromethyl group at the para-position (C-5) make the C-2 carbon highly electrophilic.

SNAr reactions on 2-fluoropyridines are significantly faster than on their 2-chloro counterparts. For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.govresearchgate.net This high reactivity allows for SNAr reactions to be conducted under mild conditions, which is advantageous for the late-stage functionalization of complex molecules. nih.govnih.gov A wide range of nucleophiles, including those based on nitrogen, oxygen, and sulfur, can displace the fluoride (B91410). nih.gov

The efficiency of SNAr can be influenced by substituents on the pyridine ring. Electron-withdrawing groups generally enhance the reaction rate. researchgate.net While traditional SNAr reactions often require harsh conditions, modern methods have been developed using organic superbases or photoredox catalysis to enable these transformations even on less activated or electron-rich fluoroarenes. acs.orgnih.gov For highly unreactive substrates, conducting the reaction at elevated temperatures under pressure can significantly increase reaction rates. acsgcipr.org

Table 2: Examples of SNAr Reactions on Fluoropyridines

| Fluoropyridine Substrate | Nucleophile | Conditions | Product | Reference |

| 2-Fluoropyridine | Sodium Ethoxide (NaOEt) | EtOH, 25°C | 2-Ethoxypyridine | nih.govresearchgate.net |

| Substituted 2-Fluoropyridines | Amines, Alcohols, Thiols | Mild Conditions | 2-Substituted Pyridines | nih.gov |

| 3-Fluoropyridine | 2-Phenylpropionitrile | t-Bu-P4 (catalyst), 80-140°C | Substituted Pyridine | acs.org |

| Substituted 2-Nitropyridines | [¹⁸F]Fluoride | 140°C, 1-30 min | 2-[¹⁸F]Fluoropyridines | researchgate.net |

This interactive table provides examples of various nucleophilic aromatic substitution reactions on different fluoropyridine substrates.

C-F and C-H Bond Activation Reactions

Hydrodefluorination (HDF) is a process that replaces a C-F bond with a C-H bond. This transformation is challenging due to the high strength of the C-F bond. baranlab.org However, catalytic methods have been developed for the HDF of fluorinated pyridines.

Nickel(0) complexes, such as [Ni(iPrPN)(COD)], have been shown to be effective precatalysts for the HDF of 2-fluoropyridines and 2,6-difluoropyridines using pinacolborane (HBPin) as the hydride source. chemrxiv.orgchemrxiv.org These reactions proceed under mild conditions and exhibit high regioselectivity for the C-F bonds at the 2- and 6-positions. Mechanistic studies indicate that the catalytic cycle involves the activation of the C-F bond by the nickel center. chemrxiv.orgchemrxiv.org

Zirconocene-based systems have also been employed for the HDF of polyfluorinated pyridines. researchgate.net For instance, zirconocene (B1252598) difluoride precatalysts, activated by diisobutylaluminum hydride (i-Bu2AlH), can catalyze the HDF of pentafluoropyridine (B1199360) at room temperature. researchgate.net These catalytic reactions often show a preference for HDF at the C-4 position, suggesting a different C-F activation pathway compared to some stoichiometric reactions. researchgate.net

Table 3: Catalytic Systems for Hydrodefluorination (HDF) of Fluoropyridines

| Catalyst System | Substrate Example | Key Features | Reference |

| [Ni(iPrPN)(COD)] / HBPin | 2,6-Difluoropyridines | Mild conditions, selective for 2- and 6-positions | chemrxiv.orgchemrxiv.org |

| rac-(ebthi)ZrF₂ / i-Bu₂AlH | Pentafluoropyridine | Room temperature, selective for 4-position | researchgate.net |

This interactive table summarizes different catalytic systems used for the hydrodefluorination of fluorinated pyridines.

While the previous sections described reactions of this compound, it is also important to consider its synthesis, which can involve C-H activation. Direct, site-selective C-H fluorination of pyridines offers an efficient route to fluorinated derivatives. nih.govresearchgate.net

A method using silver(II) fluoride (AgF₂) allows for the site-selective fluorination of a single C-H bond in pyridines and diazines. nih.govacs.org The reaction occurs at ambient temperature with exclusive selectivity for fluorination at the position adjacent to the ring nitrogen (the C-2 or C-6 position). nih.gov This process is valuable for accessing 2-fluoropyridines, which can then undergo subsequent SNAr reactions. nih.govnih.gov Mechanistic studies suggest that this fluorination proceeds through a pathway similar to that of classic pyridine amination reactions. nih.gov

The electronic properties of the pyridine substrate influence the reaction, with more Lewis basic pyridines reacting preferentially. acs.org Furthermore, methods promoted by pyridine N-oxyl radicals have been developed for C-H fluorination, proceeding through a single-electron transfer (SET) process. rsc.org These oxidative C-H activation strategies represent powerful tools for the synthesis of fluorinated pyridines from readily available, non-fluorinated precursors. youtube.com

Radical Reactions in the Presence of Difluoromethylated Species

The construction of difluoromethylated pyridine scaffolds is a key area of interest due to the valuable properties imparted by the CHF2 group. rsc.org Radical processes have emerged as a powerful tool for the difluoromethylation of heterocycles, including pyridine. rsc.org These reactions typically involve the generation of a difluoromethyl radical (•CHF2) or a related synthetic equivalent, which then adds to the electron-deficient pyridine ring.

Research into the radical alkylation of pyridines has demonstrated that the reaction's success and regioselectivity can be influenced by the nature of the radical species and the substituents on the pyridine ring. While electron-rich radicals may not readily react with electron-deficient pyridines, electron-deficient radicals can provide a viable pathway for functionalization. youtube.com

One of the challenges in radical alkylation of pyridines is controlling the regioselectivity. youtube.com However, methods have been developed to achieve para-selective alkylation of pyridines through the use of oxazino pyridine intermediates. rsc.org These transformations can proceed without the need for a transition metal catalyst and utilize alkyl radical precursors derived from carboxylic acids. rsc.org

The generation of the key radical species can be achieved through various methods, including the use of photoredox catalysis. chemrxiv.org This approach allows for the formation of radicals under mild conditions, making it a versatile strategy for the synthesis of complex molecules. chemrxiv.org

Detailed research findings on radical reactions involving the formation of difluoromethylated pyridines are summarized in the table below.

| Reagent/Catalyst | Reaction Type | Key Findings |

| Various | Radical Difluoromethylation | The difluoromethylation of heterocycles via a radical process is a significant method for creating functionalized fluorine-containing compounds. rsc.org |

| Pyridinium-based fluorosulfonamide reagents | Photoredox Catalyzed Radical Fluorosulfonamidation | These reagents facilitate a range of radical reactions, including the functionalization of (hetero)arenes. chemrxiv.org |

| Diacyl peroxides or peresters | para-Selective Radical Alkylation | A practical, metal-free method for the para-selective alkylation of pyridines using alkyl radical precursors. rsc.org |

Derivatization and Analog Synthesis from 5 Difluoromethyl 2 Fluoropyridine Scaffolds

Synthesis of Substituted N-Difluoromethyl-2-pyridones

The conversion of 2-fluoropyridines to 2-pyridones is a common synthetic transformation. For derivatives of 5-(difluoromethyl)-2-fluoropyridine, this can be achieved through nucleophilic aromatic substitution of the fluorine atom with a hydroxide (B78521) source, followed by N-difluoromethylation of the resulting pyridone.

A direct method for the synthesis of N-difluoromethyl-2-pyridones from readily available pyridines has been developed. nih.gov This protocol utilizes mild reaction conditions that are compatible with a variety of functional groups. nih.gov Mechanistic studies have revealed that N-difluoromethylpyridinium salts are key intermediates in this transformation. nih.gov

Another efficient approach is a one-pot synthesis starting from N-(pyridin-2-yl)acetamide derivatives. nih.gov In this method, difluoromethylation of the 2-acetaminopyridine precursor is accomplished using sodium chlorodifluoroacetate as a difluorocarbene source, catalyzed by 18-crown-6. nih.gov The resulting 1,2-dihydro-2-acetimino-1-difluoromethylpyridine intermediate undergoes in situ hydrolysis under mild acidic conditions to yield the desired N-difluoromethyl-2-pyridone. nih.gov This method provides moderate to good yields of the final products. nih.gov

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Substituted Pyridine (B92270) | Difluoromethylating agent | N-difluoromethyl-2-pyridone | Varies | nih.gov |

| N-(Pyridin-2-yl)acetamide derivative | 1. ClCF2CO2Na, 18-crown-6; 2. Mild acid | N-difluoromethyl-2-pyridone | Moderate to Good | nih.gov |

Preparation of N-Difluoromethylated Pyridines and Related Heterocycles

The introduction of a difluoromethyl group onto the nitrogen atom of a pyridine ring can significantly modulate the compound's properties. A straightforward, transition-metal-free method for the N-difluoromethylation of pyridines utilizes ethyl bromodifluoroacetate as a cost-effective and safe difluoromethylating agent. bldpharm.combldpharm.com This reaction proceeds through a two-step process involving N-alkylation of the pyridine with ethyl bromodifluoroacetate, followed by in situ hydrolysis and decarboxylation of the ester intermediate to afford the N-difluoromethylated pyridinium (B92312) salt. bldpharm.combldpharm.com The efficiency of this reaction is influenced by both the steric and electronic properties of the substituents on the pyridine ring. bldpharm.com This method has also been successfully applied to the synthesis of N-difluoromethylated 4-pyridones and quinolones. bldpharm.combldpharm.com

| Substrate | Reagent | Product | Yield | Reference |

| Pyridine derivative | BrCF2COOEt | N-difluoromethylated pyridinium salt | Moderate to Good | bldpharm.combldpharm.com |

| 4-Pyridone/Quinolone | BrCF2COOEt | N-difluoromethylated 4-pyridone/quinolone | Moderate to Good | bldpharm.combldpharm.com |

Derivatization to Fluoro-Pyridazines

While the direct conversion of this compound to a fluoro-pyridazine derivative is not extensively documented, the synthesis of related fluorinated nitrogen-containing heterocycles, such as pyrazoles, from similar precursors has been reported. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives are key intermediates in the synthesis of some fungicides. These are synthesized from starting materials like ethyl difluoroacetoacetate and monomethylhydrazine.

The synthesis of fluorinated pyridazines generally involves the construction of the pyridazine (B1198779) ring from appropriately functionalized precursors. A common strategy involves the condensation of a 1,4-dicarbonyl compound with hydrazine. To obtain a fluoro-pyridazine from a 2-fluoropyridine (B1216828) scaffold, one might envision a multi-step sequence involving ring-opening of the pyridine, functional group manipulation, and subsequent ring-closure with hydrazine. However, such a transformation would be complex and is not a commonly reported derivatization for this specific scaffold.

Access to N-Difluoromethyl Amides, Carbamates, Ureas, and Formamides

A general and efficient method for the synthesis of N-difluoromethyl amides, carbamates, ureas, and formamides has been developed, which can be applied to derivatives of this compound. Current time information in Bangalore, IN.ossila.comnih.govsigmaaldrich.com This strategy is centered around the synthesis and subsequent derivatization of N-CF2H carbamoyl (B1232498) fluorides. Current time information in Bangalore, IN.ossila.comnih.govsigmaaldrich.com These key intermediates are prepared through a desulfurization-fluorination of thioformamides coupled with carbonylation. Current time information in Bangalore, IN.ossila.comnih.gov The resulting N-CF2H carbonyl compounds are robust and can undergo a wide range of chemical transformations, making them versatile building blocks for complex molecules. Current time information in Bangalore, IN.ossila.comnih.gov The N-difluoromethyl carbamoyl fluorides can be reacted with various nucleophiles to afford the corresponding amides, carbamates, ureas, and formamides in high yields. ossila.com

| Intermediate | Nucleophile | Product | Reference |

| N-CF2H carbamoyl fluoride (B91410) | Amine | N-difluoromethyl urea | ossila.com |

| N-CF2H carbamoyl fluoride | Alcohol | N-difluoromethyl carbamate | sigmaaldrich.com |

| N-CF2H carbamoyl fluoride | Thiol | N-difluoromethyl thiocarbamate | sigmaaldrich.com |

| N-CF2H carbamoyl fluoride | Grignard reagent | N-difluoromethyl amide | ossila.com |

| N-CF2H carbamoyl fluoride | Reducing agent (e.g., NaBH4) | N-difluoromethyl formamide (B127407) | ossila.com |

Strategies for Introducing Additional Halogen Substituents (e.g., Bromine)

The introduction of additional halogen atoms, such as bromine, onto the this compound ring can provide further opportunities for diversification through cross-coupling reactions. The reactivity of the pyridine ring towards electrophilic substitution is influenced by the existing substituents. The fluorine at the 2-position and the difluoromethyl group at the 5-position are both electron-withdrawing, which deactivates the ring towards electrophilic attack. However, direct bromination can still be achieved under appropriate conditions.

Commercially available compounds such as 5-bromo-2-(difluoromethyl)pyridine (B1524599) and 5-bromo-2-(difluoromethyl)-3-fluoropyridine (B1383882) indicate that synthetic routes to these molecules exist. sigmaaldrich.comwikipedia.org A general approach for the bromination of pyridine rings involves the use of a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis or Brønsted acid catalyst. The regioselectivity of the bromination will be directed by the existing substituents. For this compound, electrophilic attack would be expected to occur at the 3- or 4-position.

Alternatively, a Sandmeyer-type reaction starting from an appropriately positioned amino group can be employed. For instance, the bromination of an aminopyridine followed by a Schiemann reaction can be used to introduce both bromine and fluorine atoms onto the pyridine ring. google.com

| Starting Material | Reagent | Product | Reference |

| This compound | Electrophilic brominating agent (e.g., NBS) | Bromo-5-(difluoromethyl)-2-fluoropyridine | General Method |

| Amino-difluoromethyl-fluoropyridine | 1. NaNO2, HBr; 2. HBF4, heat | Bromo-difluoromethyl-fluoropyridine | google.com |

Introduction of Carboxyl and Carbonyl Functionalities

The introduction of carboxyl and carbonyl groups onto the this compound scaffold provides handles for further synthetic manipulations, such as amide bond formation or the construction of more complex side chains.

The existence of commercially available compounds like 6-(difluoromethyl)-5-fluoropyridine-2-carboxylic acid and 2-(difluoromethyl)-5-fluoropyridine-3-carboxaldehyde suggests that methods for their synthesis are established. nih.govbldpharm.com

Formylation , the introduction of a formyl group (-CHO), can be achieved through various methods. The Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF), is a common method for the formylation of electron-rich aromatic and heteroaromatic compounds. For an electron-deficient ring such as this compound, harsher conditions may be required.

Carboxylation , the introduction of a carboxylic acid group (-COOH), can be accomplished through several routes. One common method involves the lithiation of the pyridine ring using a strong base such as n-butyllithium or lithium diisopropylamide (LDA), followed by quenching the resulting organolithium species with carbon dioxide. The position of lithiation will be directed by the substituents on the ring. Another approach is the oxidation of a methyl group, if present, to a carboxylic acid using a strong oxidizing agent like potassium permanganate. Alternatively, palladium-catalyzed carboxylation reactions using carbon monoxide are also a powerful tool for introducing carboxylic acid functionalities.

| Functional Group | Method | Reagents | Product |

| Carbonyl (Formyl) | Vilsmeier-Haack Reaction | POCl3, DMF | Formyl-5-(difluoromethyl)-2-fluoropyridine |

| Carboxyl | Lithiation and Carboxylation | 1. n-BuLi or LDA; 2. CO2 | Carboxy-5-(difluoromethyl)-2-fluoropyridine |

| Carboxyl | Oxidation of a methyl group | KMnO4 | Carboxy-5-(difluoromethyl)-2-fluoropyridine |

| Carboxyl | Palladium-catalyzed carboxylation | Pd catalyst, CO | Carboxy-5-(difluoromethyl)-2-fluoropyridine |

Mechanistic Investigations in the Synthesis and Reactivity of 5 Difluoromethyl 2 Fluoropyridine and Its Analogs

Elucidation of Reaction Intermediates (e.g., Difluorocarbene, Dearomatized Intermediates)

The synthesis of difluoromethylated pyridines can proceed through various pathways, each characterized by distinct reaction intermediates. While the generation of difluorocarbene (:CF₂) is a common strategy for difluoromethylation, studies on the N-difluoromethylation of pyridine (B92270) derivatives using reagents like ethyl bromodifluoroacetate suggest a different route. Evidence supports a direct nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the reagent, rather than the initial formation of a difluorocarbene intermediate. rsc.org This is substantiated by the isolation and characterization of the initial N-alkylation product, which subsequently undergoes hydrolysis and decarboxylation. rsc.org

In contrast, photocatalyzed reactions involving pyridine N-oxides have been shown to proceed through radical intermediates. For instance, the ortho-alkylation of pyridine N-oxide with alkynes utilizes an acridinium (B8443388) photocatalyst to generate a distonic cationic vinyl radical intermediate, where the pyridine N-oxide functions as both a redox auxiliary and a radical acceptor. researchgate.net

In the context of C-F bond activation by transition metals, which is a key reactivity aspect of fluoropyridines, distinct intermediates have been identified. Reactions with platinum(0) complexes can involve the formation of metastable metallophosphorane intermediates. These species arise from a phosphine-assisted pathway where a fluorine atom is transferred to a phosphine (B1218219) ligand. acs.org

Role of Catalysts and Reagents in Selectivity and Efficiency (e.g., Lithium Cation in Enolate Reactions)

The choice of catalysts and reagents is critical in directing the outcome of reactions involving fluoropyridine derivatives. For reactions that proceed via enolate intermediates, the counter-ion plays a significant role in determining selectivity. The study of alkaline enolates of β-dicarbonyl compounds has shown that lithium enolates exhibit a strong tendency for O-alkylation, despite the strong interaction between the enolate and the lithium cation. doi.org For enolate anions to be effective in alkylation reactions, they must be generated in high concentrations using very strong, non-nucleophilic bases in aprotic solvents. libretexts.org Lithium diisopropylamide (LDA) is a widely used base for this purpose, as it ensures complete conversion of the carbonyl compound to its lithium enolate. libretexts.org

The inherent properties of the pyridine ring also influence reactivity. The steric and electronic effects of substituents on the heterocycle are crucial for the effectiveness of reactions like N-difluoromethylation. rsc.org For instance, the presence of an electron-donating group on the pyridine ring can activate the otherwise electron-deficient heterocycle, enhancing its reactivity towards electrophiles. rsc.org

Solvent choice is another key factor, particularly in nucleophilic substitution reactions. In nucleophilic fluorinations, protic solvents can form strong hydrogen bonds with the fluoride (B91410) anion, reducing its nucleophilicity, while aprotic, uncoordinating solvents can lead to undesired side reactions like elimination due to the increased basicity of fluoride. harvard.edu

Pathways of Carbon-Fluorine Bond Formation

The formation of carbon-fluorine (C-F) bonds can be broadly categorized into nucleophilic and electrophilic fluorinations. nih.gov The synthesis of compounds like 5-(difluoromethyl)-2-fluoropyridine involves creating C-F bonds, and understanding the available pathways is essential for synthetic design.

One direct method for introducing a difluoromethyl group involves the nucleophilic attack from a heteroatom, such as the nitrogen in pyridine, onto an electrophilic difluoromethyl source like ethyl bromodifluoroacetate. rsc.org This pathway consists of an initial N-alkylation, followed by subsequent in-situ hydrolysis and decarboxylation to yield the final N-difluoromethylated product. rsc.org

Another major pathway is radical difluoromethylation. This approach relies on the generation of the difluoromethyl radical (•CF₂H) from a suitable precursor, such as HCF₂SO₂Cl. rsc.org This radical can then add to (hetero)arenes in processes like the Minisci reaction to form the desired C(sp²)–CF₂H bond. rsc.org

Transition metal-mediated C-F bond formation represents a third significant pathway. This can occur through several mechanisms, including reductive elimination from a metal fluoride complex. researchgate.net For example, C-F bond activation at a rhodium center can lead to the formation of a metal-fluoride bond, which renders the fluorine nucleophilic and capable of reacting with an electrophile in a subsequent step. acs.org

The table below summarizes some of the key pathways for C-F bond formation.

Table 1: Pathways of Carbon-Fluorine Bond Formation| Pathway | Mechanism Type | Key Features |

|---|---|---|

| Nucleophilic Attack | Ionic | Direct attack of a nucleophile (e.g., pyridine nitrogen) on an electrophilic difluoromethyl source. rsc.org |

| Radical Difluoromethylation | Radical | Generation of a •CF₂H radical which adds to an aromatic system. rsc.org |

| Transition Metal-Mediated | Organometallic | Involves steps like oxidative addition and reductive elimination from a metal center. researchgate.net |

| Electrophilic Fluorination | Ionic | Use of electrophilic fluorinating reagents like N-fluoropyridinium salts. harvard.eduresearchgate.net |

Single-Electron Transfer (SET) Mechanisms in Radical Difluoromethylation

Single-Electron Transfer (SET) is a fundamental process in which one electron is transferred from a donor to an acceptor, creating radical ions. numberanalytics.com This mechanism is particularly relevant in organofluorine chemistry as it provides a pathway to generate fluorinated radicals, which are key intermediates. numberanalytics.com The spontaneity of a SET process can often be predicted from the redox potentials of the donor and acceptor species. sigmaaldrich.com

In the context of fluorination, a SET mechanism has been proposed for reactions using N-fluoropyridinium salts. harvard.eduresearchgate.net The process involves the transfer of a single electron to the N-fluoropyridinium salt, leading to the formation of a radical cation and the subsequent transfer of a fluorine atom.

Photoredox catalysis frequently operates via SET mechanisms. sigmaaldrich.com For example, the photocatalyzed reaction of pyridine N-oxides involves the oxidation of the N-oxide to a radical cation via SET, which then acts as a hydrogen atom transfer (HAT) agent. researchgate.net Similarly, visible-light-promoted difluoromethylation reactions often proceed through the generation of a difluoromethyl radical via a SET process involving a photocatalyst like fac-Ir(ppy)₃. rsc.org This radical can then engage in reactions such as addition to isocyanides, leading to difluoromethylated products. rsc.org

Transition State Analysis and Reaction Coordinate Studies

Computational studies are invaluable for understanding the energetics and structures of transition states, thereby elucidating reaction mechanisms. In the C-F bond activation of fluoropyridines by platinum(0) complexes, detailed analysis has revealed multiple competing pathways, each with a distinct transition state. acs.org

Direct oxidative addition of the C-F bond to the platinum center proceeds through a conventional, three-center transition state. acs.org However, this pathway competes with phosphine-assisted mechanisms that involve more complex, four-center transition states. acs.org In these alternative routes, the C-F bond is activated via fluorine transfer to a phosphorus center. acs.orgresearchgate.net The computed energy barriers for these different pathways are often similar, suggesting they can be competitive processes. acs.org The table below outlines these transition states.

Table 2: Transition States in C-F Activation of Fluoropyridines by Pt(0)| Pathway | Transition State Type | Description |

|---|---|---|

| Direct Oxidative Addition | 3-Center | The Pt, C, and F atoms are involved in a cyclic transition state. acs.org |

| Phosphine-Assisted | 4-Center | Involves the Pt center, the C and F atoms of the pyridine, and the P atom of a phosphine ligand. acs.orgresearchgate.net |

These computational insights have been corroborated by experimental observations, such as the formation of platinum-fluoride species predicted to be accessible based on the calculated barriers. acs.org

Investigation of Competing Mechanisms in C-F Bond Activation

The activation of C-F bonds in fluoropyridines by transition metal complexes is often not a straightforward process and can involve several competing mechanistic pathways. The specific outcome is highly dependent on the metal center, the ligands, and the structure of the fluoropyridine. researchgate.netnih.gov

One of the primary competitions is between direct oxidative addition and phosphine-assisted C-F activation. acs.orgnih.gov

Direct Oxidative Addition : The C-F bond adds directly across the metal center. acs.org

Phosphine-Assisted Activation : A phosphine ligand actively participates by accepting the fluorine atom, proceeding through a metallophosphorane intermediate or transition state. acs.orgresearchgate.net

Another major competing pathway, particularly for partially fluorinated pyridines, is C-H versus C-F bond activation. nih.govyork.ac.uk While the thermodynamic product is typically the metal fluoride, the kinetic outcome can favor C-H activation depending on the metal and reaction conditions. researchgate.netnih.gov For instance, with platinum and nickel complexes, the regioselectivity of C-H activation is influenced by the position of fluorine substituents, which tend to direct activation to an ortho C-H bond. nih.govyork.ac.uk

The nature of the metal is a critical factor. For example, Pt-F bonds are generally weaker than Ni-F bonds, which influences the relative thermodynamics of C-F versus C-H activation for these metals. nih.gov Furthermore, reactions at rhodium complexes can exhibit their own unique competing pathways, such as those observed in the photochemical reactions of fluorinated pyridines with half-sandwich rhodium complexes. acs.org

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 5-(Difluoromethyl)-2-fluoropyridine, DFT calculations are instrumental in elucidating the mechanisms of its synthesis and subsequent reactions.

Researchers employ DFT to map out the potential energy surfaces of reactions, identifying transition states and reaction intermediates. This allows for a detailed understanding of the reaction pathways, including the energetic barriers associated with each step. For instance, in the synthesis of this compound, DFT can be used to model the difluoromethylation and fluorination steps, providing insights into the most favorable reaction conditions and the stability of any transient species.

A hypothetical DFT study on the final step of a synthetic route to this compound might involve the fluorination of a precursor. The calculations would aim to determine the Gibbs free energy profile of the reaction. researchgate.net Such a study would typically be performed using a specific functional and basis set, for example, ωB97XD/def2-TZVP, with a solvent model like the Polarizable Continuum Model (PCM) to simulate the reaction environment. researchgate.net

Table 1: Hypothetical DFT Calculated Energies for a Key Reaction Step in the Synthesis of this compound

| Species | Description | Calculated Gibbs Free Energy (kcal/mol) |

| Reactant Complex | Precursor molecule with fluorinating agent | 0.0 |

| Transition State 1 | First energetic barrier to be overcome | +25.3 |

| Intermediate 1 | A transient species formed during the reaction | +5.7 |

| Transition State 2 | Second energetic barrier | +18.9 |

| Product Complex | This compound with reaction byproducts | -15.2 |

This table is a hypothetical representation of data that could be generated from DFT calculations.

By analyzing the energies of the transition states and intermediates, chemists can predict the feasibility of a proposed reaction mechanism and identify potential bottlenecks.

In Silico Modeling for Understanding Molecular Interactions

In silico modeling encompasses a range of computational techniques used to simulate the interactions between molecules. For this compound, these methods are crucial for predicting how it might interact with biological targets, such as enzymes or receptors, which is a key aspect of drug discovery and design.

Molecular docking is a primary tool in this area. It predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies could be used to place the molecule into the binding site of a target protein. The scoring functions used in docking programs then estimate the binding affinity, helping to prioritize compounds for further experimental testing.

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the molecular interactions. nih.gov An MD simulation would treat the atoms of the system as classical particles and simulate their movements over time. This can reveal the stability of the predicted binding pose, the role of specific amino acid residues in the binding site, and the influence of water molecules on the interaction.

Table 2: Illustrative Molecular Docking and MD Simulation Results for this compound with a Hypothetical Protein Target

| Parameter | Description | Value |

| Docking Score | Estimated binding affinity from molecular docking | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the binding site forming significant interactions | Tyr123, Phe256, Arg301 |

| Types of Interactions | Nature of the forces stabilizing the complex | Hydrogen bonds, π-π stacking, hydrophobic interactions |

| RMSD during MD | Root Mean Square Deviation of the ligand's position during simulation, indicating stability | 1.2 Å |

This table provides an illustrative example of the kind of data generated from in silico modeling studies.

These computational approaches allow for the rational design of new molecules with improved binding affinities and selectivities, based on the detailed understanding of the molecular interactions of the parent compound. nih.gov

Prediction of Regioselectivity and Stereoselectivity in Fluorination and Difluoromethylation Reactions

The synthesis of specifically substituted aromatic compounds like this compound often presents challenges in controlling the position of the incoming functional groups, a property known as regioselectivity. Computational methods are highly effective in predicting the outcome of such reactions.

For electrophilic or nucleophilic aromatic substitution reactions on the pyridine (B92270) ring, computational models can predict the most likely site of attack. This is often achieved by calculating and analyzing various electronic properties of the starting material. For instance, the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and calculated NMR shifts can all provide clues as to which positions on the ring are most reactive. nih.gov

In the case of introducing the fluorine and difluoromethyl groups onto a pyridine scaffold, computational analysis can help in understanding why the substitution occurs at the 2- and 5-positions, respectively. For example, the analysis of the Highest Occupied Molecular Orbital (HOMO) can indicate the most likely site for electrophilic attack. nih.gov

While stereoselectivity is not a factor in the structure of this compound itself, if it were to be synthesized from a chiral precursor or if it were to undergo a reaction that creates a new stereocenter, computational methods could be used to predict the favored stereoisomer.

Table 3: Hypothetical Computational Prediction of Regioselectivity in the Fluorination of a Pyridine Precursor

| Position on Pyridine Ring | Calculated Parameter (e.g., Fukui function for electrophilic attack) | Predicted Reactivity |

| 2 | 0.45 | High |

| 3 | 0.12 | Low |

| 4 | 0.25 | Moderate |

| 5 | 0.08 | Very Low |

| 6 | 0.38 | High |

This table illustrates how computational parameters can be used to predict the regiochemical outcome of a reaction. The values are for illustrative purposes only.

These predictive capabilities are invaluable for synthetic chemists, as they can help to design more efficient and selective synthetic routes, reducing the need for extensive experimental screening and optimization.

Applications in Advanced Chemical Synthesis As an Intermediate or Building Block

Role in the Synthesis of Complex Heterocyclic Systems

5-(Difluoromethyl)-2-fluoropyridine serves as a key intermediate for constructing a variety of complex heterocyclic systems. The reactivity of the C2-fluorine atom allows for its displacement by various nucleophiles, facilitating the assembly of larger, polycyclic, and multi-substituted heterocyclic scaffolds. This strategy is crucial in modern synthetic chemistry for creating novel molecular frameworks. nbinno.com

Research has demonstrated the utility of difluoromethyl-containing building blocks in the regioselective synthesis of fused heterocyclic systems. For instance, the cyclocondensation of aminopyrazoles with 1,3-dicarbonyl compounds containing a difluoromethyl group can lead to the formation of either 5-difluoromethyl- or 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines, depending on the reaction conditions. osi.lv Furthermore, visible light-mediated intramolecular oxy-difluoromethylation provides access to a wide range of CHF2-containing heterocycles, including lactones, tetrahydrofurans, and pyrrolidines, showcasing the versatility of incorporating the difluoromethyl group into cyclic structures. nih.gov The combination of C-H bond fluorination followed by nucleophilic aromatic substitution on pyridine (B92270) rings is a powerful method for creating diverse functionalized heteroarenes. nih.gov

Table 1: Examples of Heterocyclic Systems Synthesized Using Difluoromethyl-Containing Building Blocks

| Heterocyclic System | Synthetic Strategy | Precursor Type |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | Cyclocondensation | 5-Aminopyrazoles and difluoromethylated 1,3-dicarbonyls osi.lv |

| Butyrolactones | Visible-light-mediated oxy-difluoromethylation | Alkenes with pendent carboxylic acid moiety nih.gov |

| Tetrahydrofurans | Visible-light-mediated oxy-difluoromethylation | Alkenes with pendent alcohol moiety nih.gov |

| Pyrrolidines | Visible-light-mediated oxy-difluoromethylation | Alkenes with pendent amine moiety nih.gov |

| Multi-substituted Pyridines | C-H Fluorination followed by SNAr | Substituted Pyridines nih.gov |

Use in the Preparation of Agrochemical Precursors

The incorporation of fluorinated groups, particularly the difluoromethyl group, is a well-established strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability. acs.orgsigmaaldrich.com Difluoromethylated pyridines and other heterocycles are key substructures in a range of pesticides, including fungicides, herbicides, and insecticides. acs.orgnih.gov The CF2H group can favorably modulate properties such as lipophilicity, bioavailability, and binding affinity to target enzymes. acs.org

This compound is an important precursor for such agrochemicals. Its structure can be incorporated into larger molecules that exhibit desired biological activities. For example, difluoromethyl pyrazoles, synthesized from fluorine-containing building blocks, are commonly used in the synthesis of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. acs.orgccspublishing.org.cn The synthesis of these active ingredients often involves building the heterocyclic core around the difluoromethyl group or introducing it via a fluorinated building block. researchgate.net

Table 2: Application of Difluoromethyl Moieties in Agrochemicals

| Agrochemical Class | Role of Difluoromethyl Group | Example Precursor Type |

|---|---|---|

| Fungicides | Bioisosteric replacement, enhanced binding affinity | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride ccspublishing.org.cn |

| Herbicides | Improved metabolic stability and translocation | 2-Chloro-5-(trifluoromethyl)pyridine (analogous precursor) nih.gov |

| Insecticides | Optimization of insecticidal activity | Pyridine sulfide (B99878) intermediates nih.gov |

| Nematicides | Core structural component | N-phenylsulfonylimidazopyridine-2-carboxamide derivatives nih.gov |

Integration into Pharmaceutical Scaffolds and Chemical Libraries

In pharmaceutical research, the strategic incorporation of fluorine-containing groups is a key tactic for optimizing lead compounds. nih.govnih.gov The difluoromethyl group is of particular interest as it can serve as a bioisostere of hydroxyl and thiol groups, capable of forming hydrogen bonds, which can lead to improved potency and selectivity of drug candidates. nih.govrsc.org The use of building blocks like this compound allows medicinal chemists to systematically explore the chemical space around a lead structure. sigmaaldrich.comnih.gov

The integration of such novel fluorinated building blocks into screening libraries is essential for modern drug discovery. lifechemicals.com Compound libraries, such as those maintained by academic institutions and pharmaceutical companies, are collections of diverse small molecules used in high-throughput screening to identify new drug leads. helsinki.fimsu.edu Including unique scaffolds like 5-(difluoromethyl)pyridine enriches these libraries, increasing the probability of discovering hits with novel mechanisms of action or improved pharmacological profiles. lifechemicals.com Fluorinated heterocycles are prevalent in FDA-approved drugs, highlighting the importance of these structural motifs in successful drug design. mdpi.commdpi.com

Table 3: Role of this compound in Pharmaceutical Discovery

| Application Area | Significance |

|---|---|

| Pharmaceutical Scaffolds | The difluoromethyl pyridine core is integrated into molecules to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. rsc.orgnih.gov |

| Bioisosterism | The CF2H group acts as a substitute for -OH or -SH groups, enabling favorable interactions with biological targets. nih.govrsc.org |

| Chemical Libraries | Inclusion as a building block expands the structural diversity of screening collections, aiding in the discovery of novel bioactive compounds. lifechemicals.comhelsinki.fi |

| Lead Optimization | Used to synthesize analogues of lead compounds to improve potency, selectivity, and overall drug-like properties. nih.gov |

Late-Stage Functionalization of Bioactive Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the direct modification of complex, drug-like molecules at a late point in their synthesis. nih.govresearchgate.net This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies without resorting to de novo synthesis. nih.gov The reactivity of the 2-fluoro substituent in this compound makes it suitable for LSF via nucleophilic aromatic substitution, where the entire difluoromethyl-pyridyl moiety can be appended to a complex core.

More broadly, methods for the late-stage introduction of the difluoromethyl group itself onto existing bioactive scaffolds are of high value. rsc.org Techniques involving Minisci-type radical chemistry or metal-catalyzed processes can install a CF2H group directly onto (hetero)arenes. rsc.orgrsc.org This allows chemists to quickly assess the impact of this valuable functional group on the biological activity of a parent drug or natural product. nih.govrsc.org The ability to perform such modifications efficiently accelerates the drug discovery process by providing crucial data for lead optimization. researchgate.net

Table 4: Strategies for Late-Stage Introduction of the Difluoromethyl Moiety

| LSF Strategy | Description | Applicability |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., fluorine) on a difluoromethyl-containing heterocycle by a nucleophile present on the bioactive molecule. nih.gov | Modification of molecules with available nucleophilic sites (e.g., amines, phenols, thiols). |

| Minisci-type Radical Chemistry | Radical-based C-H functionalization to introduce a difluoromethyl radical onto electron-deficient heterocycles. rsc.orgrsc.org | Best applied to heteroaromatic scaffolds found in many bioactive compounds. researchgate.net |

| Metal-Catalyzed Cross-Coupling | Transition metal-catalyzed reaction to form a C-CF2H bond on an aryl or heteroaryl halide/pseudohalide. rsc.org | Broad applicability to a range of aromatic and heteroaromatic systems. |

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Cost-Effective Synthetic Routes

The industrial-scale production of 5-(difluoromethyl)-2-fluoropyridine necessitates synthetic methods that are not only efficient but also economically viable and environmentally benign. cas.cn Current research efforts are increasingly focused on "green chemistry" principles to minimize waste and hazardous substance use. acs.org

Expanding the Scope of Regioselective Difluoromethylation to Other Heterocyclic Systems

The precise installation of a difluoromethyl group at a specific position on a heterocyclic ring is a significant challenge in synthetic chemistry. nih.govnih.gov The methodologies developed for the synthesis of this compound can serve as a foundation for broader applications.

Future research will aim to adapt and expand these regioselective difluoromethylation techniques to a wider range of heterocyclic systems, which are prevalent in pharmaceuticals and other bioactive molecules. nih.govnih.govacs.org This includes developing methods that are tolerant of various functional groups and can be applied to complex molecular scaffolds. acs.org A recent study demonstrated a switch in regioselectivity for the C-H difluoromethylation of pyridines, allowing for either meta or para substitution, which underscores the potential for developing highly versatile synthetic tools. nih.gov

Discovery of Novel Difluoromethylating Reagents and Catalytic Systems

The discovery of new reagents and catalysts is a cornerstone of innovation in synthetic chemistry. numberanalytics.comacs.org The development of novel difluoromethylating agents with improved reactivity, selectivity, and handling characteristics is a critical area of future research. acs.orgresearchgate.netthieme-connect.com

Recent years have seen the emergence of new reagents like zinc difluoromethanesulfinate (DFMS) for radical difluoromethylation. acs.orgresearchgate.netthieme-connect.comnih.gov Additionally, advancements in photoredox catalysis and electrochemistry are opening new avenues for generating difluoromethyl radicals under mild conditions. acs.orgwikipedia.org The development of cooperative catalytic systems, such as the Pd/Ag system for the difluoromethylation of aryl halides, also holds significant promise. rsc.org Future efforts will likely focus on designing more efficient and versatile catalytic systems, including those based on earth-abundant metals, to further expand the toolkit for difluoromethylation. rsc.orgnih.gov

Advanced Mechanistic Insights into Complex Fluorination Processes

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. nih.govnsf.gov The processes involved in fluorination and difluoromethylation are often complex, involving radical or organometallic intermediates. wikipedia.orgnsf.gov

Future research will employ a combination of experimental techniques and computational modeling to elucidate the intricate steps of these reactions. nsf.govresearchgate.net For example, understanding the role of catalyst-substrate interactions and the nature of the transition states can guide the design of more selective and efficient catalysts. nsf.gov In-depth mechanistic studies, such as those investigating the deconstructive fluorination of cyclic amines, provide valuable insights that can be applied to the synthesis of complex fluorinated molecules. nsf.gov

Exploration of New Chemical Transformations for Difluoromethylated Pyridines

Once synthesized, this compound and related compounds can serve as versatile building blocks for the creation of more complex molecules. rsc.orgrsc.orgacs.orgnih.gov Future research will undoubtedly focus on exploring new chemical transformations of these difluoromethylated pyridines.

This includes developing methods for further functionalization of the pyridine (B92270) ring, as well as transformations involving the difluoromethyl group itself. A patent for the preparation of 2-fluoro-5-formyl chloropyridine from 2-fluoro-5-methylpyridine (B1304807) illustrates how the methyl group can be a precursor to other functionalities. google.com The development of novel cross-coupling reactions and C-H activation strategies will enable the incorporation of these valuable motifs into a wide array of molecular architectures, paving the way for the discovery of new pharmaceuticals and materials with unique properties. rsc.orgrsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(difluoromethyl)-2-fluoropyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of fluorinated pyridines often involves cross-coupling reactions or halogen exchange. For example, Suzuki-Miyaura coupling can introduce aryl/heteroaryl groups at the 5-position using a boronic acid derivative and a halogenated precursor (e.g., 5-bromo-2-fluoropyridine) . Fluorination at the difluoromethyl group may employ reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under controlled anhydrous conditions. Reaction temperature and solvent polarity significantly impact yield; for instance, THF or DMF at 80–100°C typically optimizes fluorination efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR is critical for distinguishing fluorinated positions. The difluoromethyl group (-CFH) shows a characteristic triplet (~-120 to -130 ppm), while the 2-fluoro substituent appears as a doublet (~-60 ppm) due to coupling with adjacent protons .

- X-ray Crystallography : Resolves regiochemical ambiguities, as seen in structurally similar compounds like 2-fluoro-5-(4-fluorophenyl)pyridine, where crystallographic data confirmed substituent orientation and bond lengths .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., CHFN: 159.04 g/mol) and isotopic patterns for fluorine .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Fluoropyridines are sensitive to moisture and light. Storage in amber vials under inert gas (N or Ar) at -20°C minimizes degradation. Accelerated stability studies using HPLC-PDA can track decomposition products (e.g., hydrolyzed -CFH to -COOH under acidic/alkaline conditions) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound?

- Methodological Answer : The electron-withdrawing effect of fluorine substituents directs electrophiles to meta/para positions. Computational studies (DFT) on analogous compounds, such as 5-(4-fluorophenyl)-2-fluoropyridine, reveal that the difluoromethyl group at C5 increases electron density at C3/C4 via resonance, favoring nitration or halogenation at these sites . Experimental validation involves kinetic monitoring (UV-Vis) and isotopic labeling .

Q. How can computational modeling predict the reactivity of this compound in catalytic cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) model transition states and activation energies. For example, Pd-catalyzed coupling reactions at C4 are predicted to proceed via a lower-energy oxidative addition pathway compared to C3, consistent with experimental yields in related fluoropyridines . Solvent effects (PCM models) and ligand steric parameters (NBO analysis) further refine predictions .

Q. What strategies mitigate contradictions in reported biological activity data for fluorinated pyridine derivatives?

- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. Orthogonal analytical methods (e.g., LC-MS for purity, SPR for binding affinity) are essential. For instance, this compound’s inhibition of kinase enzymes should be validated across multiple cell lines (HEK293 vs. HeLa) with standardized IC protocols . Meta-analyses of structure-activity relationships (SAR) in fluoropyridines, such as those in PubChem datasets, help contextualize outliers .

Q. What role does this compound play in designing photoactive pharmaceuticals?

- Methodological Answer : The compound’s fluorine atoms enhance metabolic stability and membrane permeability, making it a candidate for prodrugs activated by UV light. Photolysis studies (e.g., using a 365 nm LED source) quantify release kinetics of active moieties (e.g., anticancer agents). Comparative studies with non-fluorinated analogs show extended half-lives in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.